N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide is an organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclohexene ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylacetamide with a suitable cyclohexene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and acylation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N,N-dimethyl amides and cyclohexene derivatives, such as:
- N,N-dimethylacetamide
- N,N-dimethylcyclohexylamine
- Cyclohexenone derivatives
Uniqueness
N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a cyclohexene ring, phenyl group, and acetamide moiety sets it apart from other similar compounds.
Properties
CAS No. |
90930-93-1 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide |
InChI |
InChI=1S/C18H23NO2/c1-19(2)17(21)14-18(11-6-3-7-12-18)16-9-5-4-8-15(16)10-13-20/h4-6,8-9,11,13H,3,7,10,12,14H2,1-2H3 |
InChI Key |
ZDBHMPJCVCPVHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1(CCCC=C1)C2=CC=CC=C2CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.